Biotinyl-Somatostatin-14

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biotinyl-Somatostatin-14 is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay. It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Molecular Structure Analysis

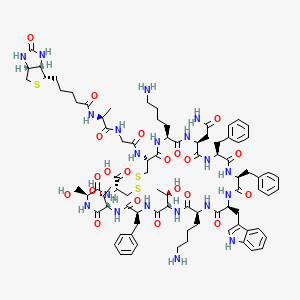

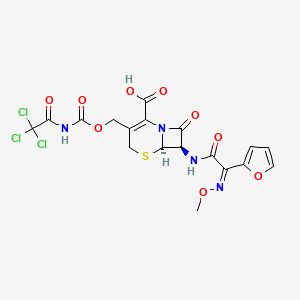

The molecular formula of Biotinyl-Somatostatin-14 is C86H118N20O21S3 . The sequence is {Biotinyl}-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, with a disulfide bridge between Cys3 and Cys14 . The molecular weight is 1864.17 g/mol .Wissenschaftliche Forschungsanwendungen

Peptide Screening

Biotinyl-Somatostatin-14 is a polypeptide that can be discovered through peptide screening . Peptide screening is a research tool that collects active peptides primarily through immunoassay . This technique is particularly useful in the field of active molecule research and development .

Protein Interaction Studies

Peptide screening, which uses Biotinyl-Somatostatin-14, can be employed for protein interaction studies . This allows researchers to understand how proteins interact with each other within a cell, providing insights into cellular functions and mechanisms of diseases.

Functional Analysis

Biotinyl-Somatostatin-14 can also be used for functional analysis in peptide screening . This involves studying the biological functions of the proteins that the peptides (like Biotinyl-Somatostatin-14) interact with.

Antigen Epitope Screening

Antigen epitope screening is another application of Biotinyl-Somatostatin-14 in peptide screening . This process is crucial in immunology and vaccine development, as it helps identify the part of an antigen that is recognized by the immune system.

Regulation of Hormone Secretion

In mammals, Somatostatin-14, a part of Biotinyl-Somatostatin-14, is known to repress growth hormone secretion . It plays a significant role in the regulation of endocrine function and the nervous system .

Regulation of Glucagon and Insulin Synthesis

Somatostatin-14 is also involved in the regulation of glucagon and insulin synthesis in the pancreas . This makes Biotinyl-Somatostatin-14 potentially useful in diabetes research and treatment strategies .

Wirkmechanismus

Target of Action

Biotinyl-Somatostatin-14 is a polypeptide that can be found by peptide screening . The primary target of Biotinyl-Somatostatin-14 is the somatostatin receptor subtype 4 (SST4) . SST4 is a Gi protein-coupled receptor that inhibits the release of various hormones, including insulin and glucagon .

Mode of Action

Biotinyl-Somatostatin-14 interacts with its target, SST4, by binding to it. This binding inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular levels of cyclic AMP . This results in the inhibition of the release of various hormones .

Biochemical Pathways

The binding of Biotinyl-Somatostatin-14 to SST4 affects several biochemical pathways. Primarily, it inhibits the release of insulin and glucagon, hormones that play crucial roles in glucose metabolism . By inhibiting these hormones, Biotinyl-Somatostatin-14 can influence the regulation of blood glucose levels .

Pharmacokinetics

It is known that the compound is rapidly distributed, mainly in the plasma, where it is 65% protein-bound . The elimination half-life is about 1.5 hours, and about 32% of a subcutaneous dose is excreted in the urine as unchanged Biotinyl-Somatostatin-14 .

Result of Action

The molecular and cellular effects of Biotinyl-Somatostatin-14’s action primarily involve the regulation of hormone release. By inhibiting the release of insulin and glucagon, Biotinyl-Somatostatin-14 can influence various physiological processes, including glucose metabolism .

Action Environment

The action of Biotinyl-Somatostatin-14 can be influenced by various environmental factors. For instance, the compound has been used in the development of a sensor for the detection of Hg(II) ions, with the detection being optimum under acidic conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by the pH of the environment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H118N20O21S3/c1-46(92-68(111)32-16-15-31-66-72-63(43-128-66)103-86(127)106-72)73(113)91-41-69(112)93-64-44-129-130-45-65(85(125)126)102-81(121)62(42-107)101-84(124)71(48(3)109)105-80(120)59(37-51-25-11-6-12-26-51)100-83(123)70(47(2)108)104-75(115)56(30-18-20-34-88)94-78(118)60(38-52-40-90-54-28-14-13-27-53(52)54)98-77(117)58(36-50-23-9-5-10-24-50)96-76(116)57(35-49-21-7-4-8-22-49)97-79(119)61(39-67(89)110)99-74(114)55(95-82(64)122)29-17-19-33-87/h4-14,21-28,40,46-48,55-66,70-72,90,107-109H,15-20,29-39,41-45,87-88H2,1-3H3,(H2,89,110)(H,91,113)(H,92,111)(H,93,112)(H,94,118)(H,95,122)(H,96,116)(H,97,119)(H,98,117)(H,99,114)(H,100,123)(H,101,124)(H,102,121)(H,104,115)(H,105,120)(H,125,126)(H2,103,106,127)/t46-,47+,48+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQILGRFDZWIBPV-HZRKSNLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CCCCC6C7C(CS6)NC(=O)N7)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H118N20O21S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1864.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes Biotinyl-Somatostatin-14 suitable for detecting Hg(II)?

A: While the provided abstracts don't delve into the specific interactions, the research highlights Biotinyl-Somatostatin-14's ability to bind with Hg(II) ions. This interaction forms the basis of its use in a sensor. When integrated into a Nafion film on a gold electrode, Biotinyl-Somatostatin-14 captures Hg(II) ions from the sample. This binding event alters the electrochemical properties of the electrode, enabling the detection of Hg(II) using voltammetric techniques. []

Q2: How sensitive is the Biotinyl-Somatostatin-14 based sensor for Hg(II) detection?

A: The research demonstrates promising sensitivity for the Biotinyl-Somatostatin-14 modified electrode. It achieved a limit of detection (LOD) of 0.4 µg/L for Hg(II), which is below the World Health Organization's guideline of 2 µg/L for drinking water. [] This highlights its potential for monitoring Hg(II) levels in environmental samples and ensuring water quality.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7S,8AS)-7-mercaptohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582748.png)

![(2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582767.png)

![(2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582768.png)